

Ingenane skeleton biosynthesis pathway

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Compound of Interest

Compound Name: *Ingenane*

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An In-Depth Technical Guide to the **Ingenane** Skeleton Biosynthesis Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

The **ingenane** diterpenoids are a class of structurally complex natural products found predominantly in plants of the Euphorbiaceae family. These compounds have garnered significant attention from the scientific and pharmaceutical communities due to their wide range of biological activities, including potent anti-cancer and anti-viral properties. A prominent example is ingenol-3-angelate (ingenol mebutate), which was approved for the topical treatment of actinic keratosis.[1][2] The intricate "inside-outside" stereochemistry of the **ingenane** skeleton presents a formidable challenge for chemical synthesis, making the elucidation of its biosynthetic pathway a critical step towards sustainable production through synthetic biology approaches.[3]

This technical guide provides a comprehensive overview of the current understanding of the **ingenane** skeleton biosynthesis pathway, from the universal diterpene precursor to the formation of the core **ingenane** structure and its subsequent functionalization. It consolidates available quantitative data, details key experimental methodologies, and presents visual representations of the biochemical transformations.

Core Biosynthetic Pathway

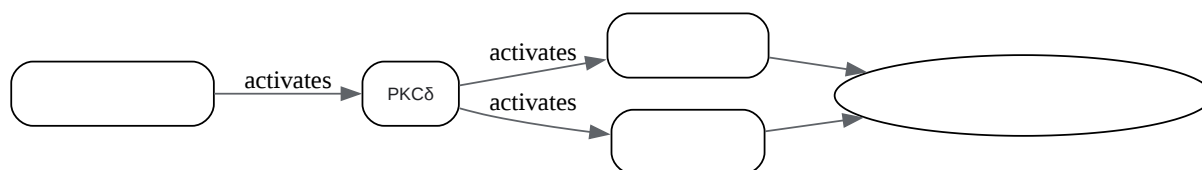
The biosynthesis of the **ingenane** skeleton is a multi-step process involving terpene cyclases, cytochrome P450 monooxygenases (CYPs), alcohol dehydrogenases (ADHs), and

acyltransferases. The pathway can be broadly divided into three key stages:

- **Formation of the Diterpene Precursor:** The pathway begins with the universal C20 precursor for diterpenoids, geranylgeranyl pyrophosphate (GGPP).[4] GGPP is synthesized in plants through the methylerythritol phosphate (MEP) pathway located in the plastids.[5]
- **Construction of the Lathyrane Intermediate:** The first committed step is the cyclization of GGPP to the macrocyclic diterpene casbene, a reaction catalyzed by casbene synthase (CS).[4] Casbene then undergoes a series of oxidation and cyclization reactions to form the lathyrane diterpenoid, jolkinol C. This intermediate is a crucial branch point in the biosynthesis of several classes of Euphorbia diterpenoids, including **ingenanes** and jatrophanes.[6] The conversion of casbene to jolkinol C is catalyzed by the sequential action of two cytochrome P450 enzymes, CYP71D445 and CYP726A27, and an alcohol dehydrogenase (ADH).[7]
- **Formation of the **Ingenane** Skeleton and Final Esters:** The enzymatic steps leading from jolkinol C to the core **ingenane** skeleton are currently hypothetical and represent a significant area of ongoing research.[6][8] It is proposed that a series of oxidative modifications and intramolecular rearrangements are required to transform the lathyrane scaffold into the characteristic 5/7/6/3-fused ring system of the **ingenanes**. [6] Once the ingenol core is formed, it is further decorated by acyltransferases, which attach various ester groups to produce the final bioactive ingenol esters, such as ingenol-3-angelate.[9]

Signaling Pathway and Regulation

While the direct transcriptional regulation of the **ingenane** biosynthesis pathway is not fully elucidated, the activity of related compounds on cellular signaling pathways provides some insights. **Ingenane**-type diterpenoids are known activators of Protein Kinase C (PKC), particularly the PKC δ isoform.[10][11] This activation can trigger downstream signaling cascades, including the MAPK and NF- κ B pathways, which are involved in processes like inflammation, cell proliferation, and apoptosis.[10][11][12] It is plausible that feedback mechanisms involving these pathways could influence the expression of biosynthetic genes, though this remains to be experimentally verified.



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Caption: Proposed signaling pathway activation by **ingenane** diterpenoids.

Data Presentation

Quantitative data on the **ingenane** biosynthesis pathway is sparse in the literature, particularly regarding enzyme kinetics. However, data on product yields in various systems provide valuable benchmarks for metabolic engineering efforts.

Table 1: Production Titers of Key Intermediates and Final Products

Compound	Host Organism	Production Titer	Reference(s)
Casbene	Saccharomyces cerevisiae	31 mg/L	[13]
Jolkinol C	Saccharomyces cerevisiae	800 mg/L	[14]
Ingenol	Euphorbia myrsinites	547 mg/kg of dry weight	[7]
Ingenol-3-angelate	Euphorbia peplus	Biomass yields of 460 g/m ² with variable concentrations	[15]

Table 2: Kinetic Parameters of Casbene Synthase from Ricinus communis

Substrate	K _m	Reference(s)
Geranylgeranyl pyrophosphate	1.9 μM	[16]

Note: Specific kinetic parameters for the cytochrome P450s and alcohol dehydrogenase involved in the pathway are not readily available in the reviewed literature.

Experimental Protocols

The elucidation of the **ingenane** biosynthesis pathway has relied on a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed protocols for key experiments.

Protocol 1: Heterologous Expression of Biosynthetic Genes in *Nicotiana benthamiana*

This protocol describes the transient expression of candidate genes in *N. benthamiana* to functionally characterize enzymes in the **ingenane** biosynthesis pathway.

1. Vector Construction:

- Clone the full-length or N-terminally truncated coding sequences of candidate genes (e.g., CYPs, ADHs) into a plant expression vector such as pEAQ-HT.
- Incorporate a C-terminal tag (e.g., 6xHis) for protein detection.

2. *Agrobacterium tumefaciens* Transformation:

- Transform the expression constructs into *A. tumefaciens* strain GV3101 by electroporation.
- Select for transformed colonies on LB agar plates containing appropriate antibiotics (e.g., rifampicin, kanamycin).

3. Plant Infiltration:

- Grow a 5 mL overnight culture of the transformed *A. tumefaciens* in LB medium with antibiotics at 28°C.
- Inoculate a larger culture and grow to an OD600 of 0.8-1.0.
- Harvest the cells by centrifugation and resuspend in infiltration buffer (10 mM MES pH 5.6, 10 mM MgCl₂, 150 μM acetosyringone).
- Adjust the final OD600 to 0.5. For co-expression of multiple genes, mix the bacterial suspensions in equal ratios.
- Infiltrate the abaxial side of leaves of 4-6 week old *N. benthamiana* plants using a needleless syringe.[\[4\]](#)[\[5\]](#)[\[8\]](#)[\[9\]](#)[\[17\]](#)

4. Metabolite Extraction and Analysis:

- Harvest the infiltrated leaf tissue 5-7 days post-infiltration.
- Freeze-dry and grind the tissue to a fine powder.
- Extract metabolites with a suitable solvent (e.g., ethyl acetate or methanol).
- Analyze the extracts by LC-MS/MS to identify the enzymatic products.

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Caption: Workflow for heterologous expression in *Nicotiana benthamiana*.

Protocol 2: Virus-Induced Gene Silencing (VIGS) in Euphorbia

VIGS is a powerful tool for reverse genetics to study gene function in plants. This protocol is adapted for use in Euphorbia species.

1. VIGS Vector Construction:

- Select a 200-400 bp fragment of the target gene's coding sequence, avoiding conserved domains.
- Clone the fragment into a Tobacco Rattle Virus (TRV)-based VIGS vector (e.g., pTRV2).

2. Agrobacterium Preparation:

- Transform the pTRV2 construct and the pTRV1 helper plasmid into separate *A. tumefaciens* GV3101 strains.
- Grow overnight cultures of both strains and prepare infiltration suspensions as described in Protocol 1.

- Mix the pTRV1 and pTRV2 suspensions in a 1:1 ratio.

3. Plant Inoculation:

- Inoculate young, actively growing Euphorbia plants (e.g., at the 4-6 leaf stage) by syringe infiltration or vacuum infiltration.
- Include a positive control targeting a gene with a visible phenotype (e.g., phytoene desaturase, which causes photobleaching).

4. Analysis of Gene Silencing and Metabolite Profile:

- After 2-3 weeks, observe the phenotype and collect tissue from silenced and control plants.
- Quantify the transcript levels of the target gene using qRT-PCR to confirm silencing.
- Extract and analyze the metabolite profile by LC-MS/MS to determine the effect of gene silencing on the biosynthesis of **ingenane** diterpenoids.[\[2\]](#)[\[10\]](#)[\[12\]](#)[\[18\]](#)[\[19\]](#)[\[20\]](#)[\[21\]](#)

Protocol 3: LC-MS/MS Analysis of Diterpenoids

This protocol provides a general framework for the analysis of **ingenane** diterpenoids from plant extracts.

1. Sample Preparation:

- Perform a liquid-liquid extraction of the crude plant extract (e.g., methanol extract) with a solvent of intermediate polarity like ethyl acetate.
- Evaporate the solvent and redissolve the residue in a suitable solvent for injection (e.g., methanol or acetonitrile).
- Filter the sample through a 0.22 µm syringe filter.

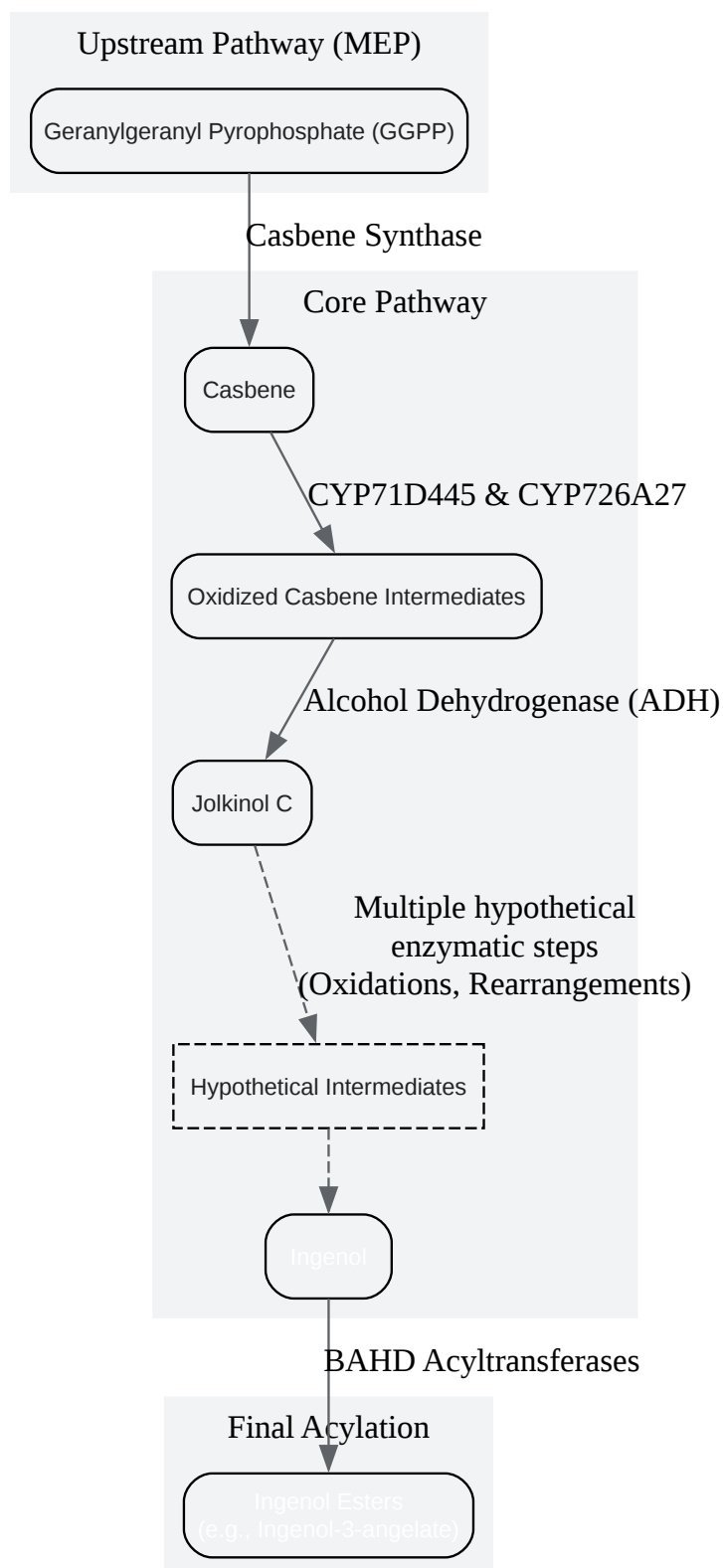
2. Chromatographic Separation:

- Use a C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 2.6 µm particle size).
- Employ a binary solvent system with a gradient elution, for example:
- Solvent A: Water with 0.1% formic acid
- Solvent B: Acetonitrile with 0.1% formic acid
- A typical gradient could be: 50-100% B over 15 minutes, hold at 100% B for 3 minutes, and re-equilibrate at 50% B for 5 minutes.[\[10\]](#)

3. Mass Spectrometry Detection:

- Use an electrospray ionization (ESI) source in positive ion mode.
- Perform full scan analysis to detect parent ions of interest.
- Use data-dependent MS/MS to acquire fragmentation spectra for structural elucidation.
- For targeted quantification, use multiple reaction monitoring (MRM) with authentic standards or stable isotope-labeled internal standards.[\[7\]](#)[\[10\]](#)[\[22\]](#)[\[23\]](#)[\[24\]](#)[\[25\]](#)

Mandatory Visualization



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Caption: Overview of the **ingenane** skeleton biosynthesis pathway.

Conclusion

The biosynthesis of the **ingenane** skeleton is a complex and fascinating pathway that is beginning to be unraveled. While the early steps leading to the key intermediate jolkinol C are now reasonably well understood, the subsequent transformations into the **ingenane** core remain a "black box" that requires further investigation. The experimental approaches outlined in this guide, including heterologous expression and gene silencing, will be instrumental in identifying the missing enzymes and elucidating the complete pathway. The availability of quantitative data, although currently limited, will be crucial for the successful metabolic engineering of microbial or plant-based systems for the sustainable production of these valuable medicinal compounds. Future research in this area holds great promise for drug discovery and development.

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